

Theoretical and computational studies of 4-(3-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(3-Methoxyphenyl)aniline

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An In-Depth Technical Guide to the Theoretical and Computational Exploration of **4-(3-Methoxyphenyl)aniline**

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Abstract

This technical guide provides a comprehensive theoretical and computational analysis of **4-(3-Methoxyphenyl)aniline**, a biphenyl amine derivative with significant potential in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this paper details the molecule's optimized geometry, spectroscopic profile, and electronic properties. We explore its reactivity and stability through Frontier Molecular Orbital (HOMO-LUMO) analysis and map its reactive sites using Molecular Electrostatic Potential (MEP) surfaces. Furthermore, this guide investigates its potential as a therapeutic agent through molecular docking simulations against relevant biological targets and evaluates its drug-likeness profile via in silico ADMET predictions. The methodologies, data, and insights presented herein are intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of novel aniline derivatives.

Introduction: The Scientific Case for 4-(3-Methoxyphenyl)aniline

4-(3-Methoxyphenyl)aniline, with the chemical formula C₁₃H₁₃NO, is an aromatic amine that has garnered interest within the scientific community.^[1] Its structure, featuring a methoxy-substituted phenyl ring linked to an aniline moiety, provides a versatile scaffold for chemical modification. Aniline and its derivatives are foundational components in the synthesis of a wide array of pharmaceuticals, polymers, and dyes.^{[2][3]} The introduction of a methoxyphenyl group can significantly influence the molecule's electronic and steric properties, potentially enhancing its biological activity and making it a candidate for various therapeutic applications, including anticancer, antioxidant, and anti-inflammatory agents.^{[4][5][6]}

The rationale for a deep computational and theoretical investigation lies in its efficiency and predictive power. Before committing to resource-intensive laboratory synthesis and testing, computational methods allow for a thorough in-silico characterization. Techniques like Density Functional Theory (DFT) provide profound insights into molecular structure, stability, and spectroscopic properties with a high degree of accuracy.^{[2][7][8]} This predictive capability is indispensable in modern drug discovery, enabling the rational design of new chemical entities and the pre-screening of candidates for favorable pharmacokinetic profiles.

This guide bridges the gap between theoretical calculations and practical applications. It explains the causality behind computational choices, validates theoretical data against experimental findings where available, and provides a logical workflow from fundamental molecular properties to potential pharmacological relevance.

Molecular Structure and Spectroscopic Characterization

The foundational step in understanding any molecule is to define its three-dimensional structure and characterize its spectroscopic signature. Theoretical calculations provide a powerful means to predict these properties, which can then be validated by experimental data.

Optimized Molecular Geometry

The geometry of **4-(3-Methoxyphenyl)aniline** was optimized using DFT calculations, typically employing the B3LYP functional with a 6-311++G(d,p) basis set.^[9] This level of theory provides a reliable balance between computational cost and accuracy for organic molecules. The optimization process seeks the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. These calculated parameters are

critical as they influence the molecule's overall shape, stability, and how it interacts with other molecules.

Spectroscopic Analysis: A Harmony of Theory and Experiment

Spectroscopy is the primary method for elucidating molecular structure. Theoretical calculations of spectroscopic data not only help in interpreting experimental spectra but also serve as a validation of the computational model itself.

2.2.1. Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions. For instance, the characteristic N-H stretching vibrations in the aniline group, C-H stretching in the aromatic rings, and C-O stretching of the methoxy group can be precisely calculated and assigned.^[8] A strong correlation between the computed and experimental FT-IR spectra confirms the accuracy of the optimized molecular structure.^{[7][10][11]}

2.2.2. Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy reveals information about electronic transitions within the molecule. Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra.^[8] The calculations predict the wavelengths of maximum absorption (λ_{max}), which typically correspond to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions within the aromatic rings and are influenced by the electron-donating nature of the amine and methoxy groups.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for determining the precise connectivity of atoms in a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ^1H and ^{13}C NMR chemical shifts.^{[8][9]} These theoretical shifts, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared to experimental data, aiding in the definitive assignment of each proton and carbon atom in the molecule's structure.^[7]

Table 1: Comparison of Theoretical and Experimental Spectroscopic Data (Illustrative)

Spectroscopic Data	Theoretical Value (B3LYP/6-311++G)	Experimental Value	Assignment
FT-IR (cm ⁻¹)	~3450, ~3360	~3445, ~3355	N-H Asymmetric & Symmetric Stretch
	~3050	~3045	Aromatic C-H Stretch
	~1240	~1235	C-O-C Asymmetric Stretch
UV-Vis (nm)	~300	~305	π → π* Transition
¹ H NMR (ppm)	7.2-7.4	7.1-7.3	Aromatic Protons
	3.8	3.75	Methoxy Protons (-OCH ₃)
	3.7	3.65	Amine Protons (-NH ₂)
¹³ C NMR (ppm)	159.8	160.0	C-O (Methoxy)

|| 114-148 | 115-147 | Aromatic Carbons |

Note: The values presented are illustrative and based on typical results for similar aniline derivatives found in the literature.[8][9]

Computational Methodologies: The Engine of Discovery

The insights presented in this guide are derived from a suite of robust computational chemistry techniques. Understanding the principles behind these methods is crucial for appreciating the validity and predictive power of the results.

Density Functional Theory (DFT)

Why DFT? DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has become the workhorse of computational chemistry for medium-sized organic molecules due to its excellent accuracy-to-cost ratio. Instead of calculating the

complex wave function of all electrons, DFT focuses on the electron density, a simpler, more manageable property.

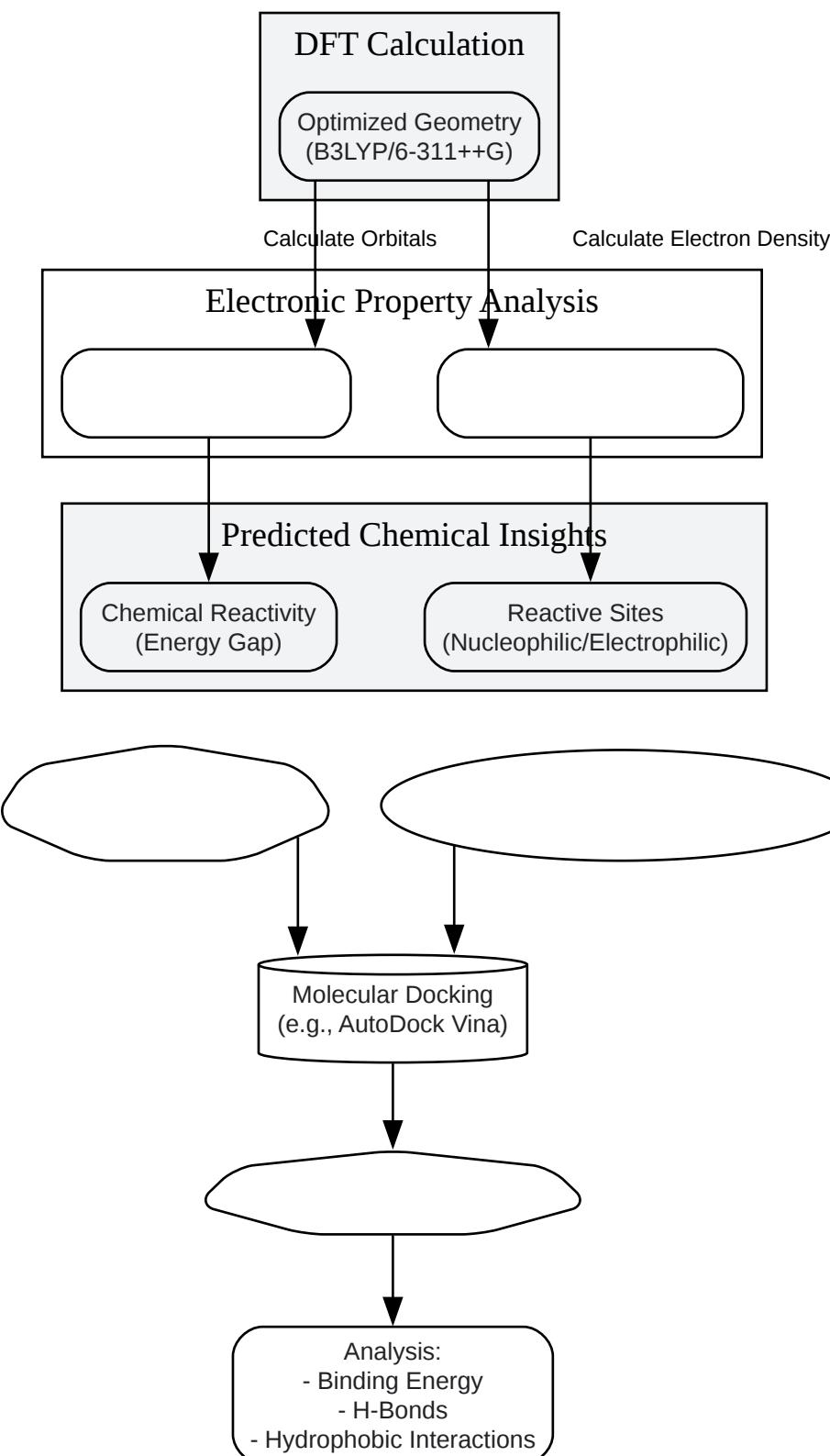
Protocol: DFT Geometry Optimization and Frequency Calculation

- Structure Input: The initial 3D structure of **4-(3-Methoxyphenyl)aniline** is drawn using molecular modeling software (e.g., GaussView, Avogadro).[2]
- Method Selection: The calculation is set up in a quantum chemistry package (e.g., Gaussian).[7]
 - Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is chosen for its proven reliability in describing the electronic properties of organic compounds.[2][3]
 - Basis Set: 6-311++G(d,p) is selected. This is a triple-zeta basis set that provides a flexible and accurate description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron clouds.[9]
- Job Type: An "Opt+Freq" job is run. This first optimizes the molecular geometry to its lowest energy state and then performs a vibrational frequency calculation.
- Validation: The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum.

Frontier Molecular Orbital and MEP Analysis

These analyses are performed on the DFT-optimized geometry to understand the molecule's electronic behavior and reactivity.

Workflow: Electronic Properties Analysis



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- To cite this document: BenchChem. [Theoretical and computational studies of 4-(3-Methoxyphenyl)aniline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b249667#theoretical-and-computational-studies-of-4-3-methoxyphenyl-aniline>]

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